molecular formula C26H30O6 B1249676 Kenganthranol C

Kenganthranol C

Cat. No.: B1249676
M. Wt: 438.5 g/mol
InChI Key: XIQDGAKRANNCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kenganthranol C is a prenylated anthranol isolated primarily from the stem bark of Harungana madagascariensis, a medicinal plant native to Africa. Its chemical structure (C₂₆H₃₀O₆; molecular weight: 438.50 g/mol) features a benzofuran-naphthoquinone scaffold with hydroxyl, methoxy, methyl, and prenyl substituents (5,7-dihydroxy-2-(2-hydroxypropyl)-11-methoxy-9-methyl-10-(3-methylbut-2-enyl)-2,11-dihydro-1H-naphtho[3,2-e][1]benzofuran-6-one) . This compound exhibits diverse bioactivities, including α-glucosidase inhibition, antimicrobial properties, and interactions with multiple protein targets such as DNA repair enzymes, kinases, and receptors (e.g., DNA topoisomerase IIα, MAP kinase ERK2, and thyroid hormone receptor α) .

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxypropan-2-yl)-11-methoxy-9-methyl-10-(3-methylbut-2-enyl)-2,11-dihydro-1H-naphtho[3,2-e][1]benzofuran-6-one

InChI

InChI=1S/C26H30O6/c1-12(2)7-8-14-13(3)9-16(27)22-20(14)25(31-6)21-15-10-19(26(4,5)30)32-18(15)11-17(28)23(21)24(22)29/h7,9,11,19,25,27-28,30H,8,10H2,1-6H3

InChI Key

XIQDGAKRANNCDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C2=O)C(=CC4=C3CC(O4)C(C)(C)O)O)OC)O

Synonyms

kenganthranol C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Methoxy and Methyl Groups: this compound’s methoxy group at C-11 and methyl at C-9 may enhance enzyme inhibition by stabilizing hydrophobic interactions with target proteins .
  • Prenylation: Prenyl chains (e.g., 3-methylbut-2-enyl in this compound) are critical for α-glucosidase inhibition, as seen in Harunganol C (dimer) and Kenganthranol A .
  • Dimerization: Harunganol C’s dimeric structure confers superior α-glucosidase inhibition compared to monomeric analogues .
2.2 Functional Comparisons
  • α-Glucosidase Inhibition: this compound and A show comparable activity to the drug acarbose but with higher specificity . Harunganol C (IC₅₀: 5.1 μM) is 10× more potent than Kenganthranol A (IC₅₀: 8.2 μM), likely due to dimer-enhanced binding . Hemiketal-containing derivatives (e.g., Harunganol F) exhibit reduced activity, suggesting steric hindrance lowers efficacy .
  • Antimicrobial Activity: this compound’s Gram-positive activity is less pronounced than Harunganin, which strongly inhibits Bacillus megaterium . Prenylated anthranols generally lack broad-spectrum antimicrobial effects, unlike non-prenylated xanthones (e.g., isogarcinol) .
  • Antioxidant Capacity: Kenganthranol B (RSA₅₀: 21.93 μg) is less potent than isogarcinol (RSA₅₀: 1.01 μg), indicating hydroxylation patterns dictate radical scavenging .
  • Stability and Reactivity: this compound’s stability contrasts with Harunganin, which undergoes thermal rearrangement in solution . Allylation studies show phenolic hydroxyls in Kenganthranol A resist chemical modification, preserving bioactivity .
2.3 Compounds from Other Species
  • Kenganthranol F: Isolated from Psorospermum aurantiacum, this anthranol shares structural motifs with this compound but lacks methoxy groups, highlighting plant-specific biosynthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kenganthranol C
Reactant of Route 2
Kenganthranol C

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